molecular formula C20H20N2O B5760887 5-(4-biphenylyl)-3-cyclohexyl-1,2,4-oxadiazole

5-(4-biphenylyl)-3-cyclohexyl-1,2,4-oxadiazole

Cat. No. B5760887
M. Wt: 304.4 g/mol
InChI Key: GDPJYBHLQPLNTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-biphenylyl)-3-cyclohexyl-1,2,4-oxadiazole, also known as BCPO, is a chemical compound that has been widely used in scientific research. BCPO is a type of organic compound that contains an oxadiazole ring, which is a five-membered ring that contains two nitrogen atoms and one oxygen atom. This compound has attracted significant attention due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(4-biphenylyl)-3-cyclohexyl-1,2,4-oxadiazole is based on its ability to interact with specific molecules and induce changes in their properties. 5-(4-biphenylyl)-3-cyclohexyl-1,2,4-oxadiazole has been shown to bind to metal ions such as copper and zinc, as well as to amino acids such as cysteine and histidine. This binding leads to changes in the fluorescence emission of 5-(4-biphenylyl)-3-cyclohexyl-1,2,4-oxadiazole, which can be used to monitor the concentration and activity of these molecules.
Biochemical and Physiological Effects
5-(4-biphenylyl)-3-cyclohexyl-1,2,4-oxadiazole has been shown to have minimal biochemical and physiological effects on living organisms. This compound is not toxic and does not affect cell viability or proliferation. 5-(4-biphenylyl)-3-cyclohexyl-1,2,4-oxadiazole has been used to study the uptake and distribution of drugs in cells and tissues, as well as to monitor the activity of enzymes and receptors.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-biphenylyl)-3-cyclohexyl-1,2,4-oxadiazole in lab experiments include its high sensitivity, selectivity, and versatility. 5-(4-biphenylyl)-3-cyclohexyl-1,2,4-oxadiazole can be easily synthesized and purified, and it exhibits strong fluorescence emission in a wide range of conditions. However, the limitations of 5-(4-biphenylyl)-3-cyclohexyl-1,2,4-oxadiazole include its limited solubility in water and its susceptibility to photobleaching and quenching. These limitations can be addressed by modifying the structure of 5-(4-biphenylyl)-3-cyclohexyl-1,2,4-oxadiazole or by using alternative fluorescent probes.

Future Directions

There are several future directions for the use of 5-(4-biphenylyl)-3-cyclohexyl-1,2,4-oxadiazole in scientific research. One potential application is in the development of biosensors for detecting biomolecules and pathogens. 5-(4-biphenylyl)-3-cyclohexyl-1,2,4-oxadiazole can be used as a fluorescent tag for antibodies and other biomolecules, allowing for sensitive and specific detection of target molecules. Another potential direction is in the study of protein-protein interactions and protein conformational changes. 5-(4-biphenylyl)-3-cyclohexyl-1,2,4-oxadiazole can be used to monitor the binding and folding of proteins, as well as to study protein-protein interactions in real-time. Finally, 5-(4-biphenylyl)-3-cyclohexyl-1,2,4-oxadiazole can be used in the development of new drugs and therapies. The unique properties of 5-(4-biphenylyl)-3-cyclohexyl-1,2,4-oxadiazole make it a promising candidate for drug delivery and imaging applications.

Synthesis Methods

The synthesis of 5-(4-biphenylyl)-3-cyclohexyl-1,2,4-oxadiazole involves the reaction between 4-biphenylcarboxylic acid and cyclohexylamine in the presence of a catalyst such as thionyl chloride. The reaction produces 5-(4-biphenylyl)-3-cyclohexyl-1,2,4-oxadiazole as a white crystalline solid with a high yield. The purity of 5-(4-biphenylyl)-3-cyclohexyl-1,2,4-oxadiazole can be improved by recrystallization using solvents such as ethanol or ethyl acetate.

Scientific Research Applications

5-(4-biphenylyl)-3-cyclohexyl-1,2,4-oxadiazole has been extensively used as a fluorescent probe in various scientific research applications. This compound has been shown to exhibit strong fluorescence emission in both organic solvents and aqueous solutions, making it a useful tool for studying biological systems. 5-(4-biphenylyl)-3-cyclohexyl-1,2,4-oxadiazole has been used to detect metal ions, amino acids, and proteins, as well as to monitor enzymatic reactions and cell signaling pathways.

properties

IUPAC Name

3-cyclohexyl-5-(4-phenylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-3-7-15(8-4-1)16-11-13-18(14-12-16)20-21-19(22-23-20)17-9-5-2-6-10-17/h1,3-4,7-8,11-14,17H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPJYBHLQPLNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NOC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexyl-5-(4-phenylphenyl)-1,2,4-oxadiazole

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